Regorafenib (systematic name: 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}-N-methylpyridine-2-carboxamide) is a potent, orally active multi-kinase inhibitor that displays a broad spectrum of anti-tumor activity. [] Regorafenib is classified as a tyrosine kinase inhibitor (TKI) due to its ability to inhibit multiple tyrosine kinases involved in tumor growth and progression. [] In scientific research, Regorafenib serves as a valuable tool for investigating the role of these kinases in various cellular processes and for developing novel therapeutic strategies for various cancers. []
Regorafenib monohydrate is a pharmaceutical compound primarily recognized for its role as an orally administered inhibitor of multiple kinases. It is utilized in the treatment of various cancers, including metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma. The compound was approved by the U.S. Food and Drug Administration on September 27, 2012, and its indications were expanded to include hepatocellular carcinoma in April 2017 .
Regorafenib is classified as a small molecule and falls under the category of kinase inhibitors. It is specifically designed to target multiple membrane-bound and intracellular kinases involved in oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . The chemical formula for regorafenib monohydrate is CHClFNO·HO, with a molecular weight of approximately 500.83 g/mol .
The synthesis of regorafenib monohydrate involves several steps that utilize specific organic solvents and controlled temperatures. A notable method includes dissolving regorafenib Form I in amide solvents such as dimethylformamide or N-methyl-2-pyrrolidone at temperatures ranging from 20 to 35°C. This process leads to the formation of regorafenib monohydrate through crystallization techniques involving cooling and filtration steps .
Another approach detailed in patent literature describes the use of alcohol solvents like isopropanol or n-butanol to produce crystalline forms of regorafenib. The synthesis process typically involves heating the solution, followed by cooling and stirring to facilitate crystallization .
The molecular structure of regorafenib monohydrate can be described using various chemical notations:
The structure consists of multiple functional groups that contribute to its biological activity, including a pyridine ring and various fluorinated phenyl groups .
Regorafenib monohydrate undergoes several chemical reactions that are crucial for its pharmacological activity. The primary reactions involve its interactions with specific kinases, where it acts as an inhibitor. In vitro studies have shown that it effectively inhibits the activity of kinases such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and others involved in tumor growth and angiogenesis .
The metabolic pathways of regorafenib also involve biotransformation through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites M-2 and M-5 which retain similar pharmacological activities .
Regorafenib exerts its effects by inhibiting multiple kinases that play critical roles in cancer cell proliferation and survival. Its mechanism involves:
Regorafenib monohydrate is primarily used in oncology for treating:
Its role as a multi-targeted kinase inhibitor makes it a valuable therapeutic agent in managing advanced cancer types where traditional treatments may fail .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4